Heptadec-14-enoic acid

Description

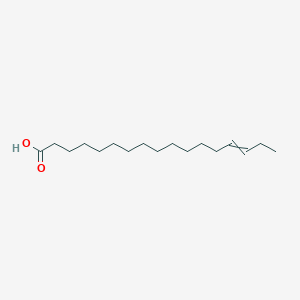

Structure

2D Structure

3D Structure

Properties

CAS No. |

144462-53-3 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

heptadec-14-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h3-4H,2,5-16H2,1H3,(H,18,19) |

InChI Key |

WKBMRZYEXBIXCA-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Biotransformation of Heptadec 14 Enoic Acid

Enzymatic Pathways Leading to Odd-Chain Fatty Acid Synthesis

The fundamental difference in the synthesis of odd-chain versus even-chain fatty acids lies in the initial building block. While even-chain fatty acids are built from the two-carbon primer acetyl-CoA, odd-chain fatty acids begin with the three-carbon primer, propionyl-CoA. wikipedia.org

The formation of the saturated 17-carbon backbone, heptadecanoic acid (C17:0), is initiated when propionyl-CoA condenses with malonyl-CoA, catalyzed by the multi-enzyme complex known as fatty acid synthase (FAS). nih.gov This initial condensation creates a five-carbon intermediate, which then undergoes successive rounds of elongation, with each cycle adding two carbons from malonyl-CoA. nih.gov This process is carried out by the FAS system, a highly conserved enzymatic machinery. In some bacteria, such as Corynebacterium glutamicum, a type I FAS is capable of using propionyl-CoA as a primer to produce various odd-chain fatty acids, including C17:0 and C17:1, when grown on propionate (B1217596). researchgate.net

The introduction of the double bond at the 14th position to form heptadec-14-enoic acid requires the action of a fatty acid desaturase. These enzymes introduce a double bond at a specific position in the fatty acid chain. wikipedia.orgaocs.org For instance, the well-characterized stearoyl-ACP Δ9-desaturase introduces a double bond at the Δ9 position of stearic acid to form oleic acid. aocs.org Similarly, Δ9-desaturases in the yeast Yarrowia lipolytica are responsible for converting heptadecanoic acid (C17:0) into cis-9-heptadecenoic acid (C17:1). mdpi.com The formation of the specific Δ14 isomer would necessitate a desaturase with the corresponding regioselectivity to act on the heptadecanoic acid precursor. While many desaturases like Δ5, Δ6, Δ9, and Δ12 are known, the specific enzyme responsible for a Δ14 double bond in a C17 fatty acid is less commonly characterized. wikipedia.orgaocs.orgagriculturejournals.cz

The availability of propionyl-CoA is the rate-limiting factor for OCFA synthesis. nih.gov Propionyl-CoA can be generated through several metabolic routes. One major pathway is the catabolism of certain amino acids, including valine, methionine, and threonine, as well as the beta-oxidation of odd-chain fatty acids themselves, which yields propionyl-CoA in the final cycle. sketchy.com Another significant route, particularly in engineered microbes, is the conversion of supplemented propionate into propionyl-CoA. nih.gov

In engineered Yarrowia lipolytica, several pathways have been targeted to boost the intracellular pool of propionyl-CoA for OCFA production. One successful strategy involves enhancing the threonine biosynthesis pathway, where pyruvate (B1213749) is converted through several steps to threonine, which is then converted to α-ketobutyrate and finally to propionyl-CoA. nih.gov Balancing the cellular pools of propionyl-CoA and acetyl-CoA is critical, as an excess of propionate can be toxic to cells, while an excess of acetate (B1210297) leads to a decrease in the proportion of OCFAs produced. nih.govmdpi.com

| Precursor Source | Metabolic Pathway | Key Intermediate(s) | Organism Context |

| Amino Acids | VOMIT Pathway (Valine, Odd-chain fatty acids, Methionine, Isoleucine, Threonine) | Propionyl-CoA | General Metabolism sketchy.com |

| Glucose | Threonine Biosynthesis Pathway | Pyruvate, Aspartate, Threonine, α-ketobutyrate | Engineered Yarrowia lipolytica nih.gov |

| External Substrate | Propionate Activation | Propionyl-CoA | Engineered Yarrowia lipolytica, Corynebacterium glutamicum researchgate.netnih.gov |

| Fatty Acids | α-Oxidation | 2-hydroxy acyl-CoAs | Mammalian tissues molbiolcell.orgnih.gov |

Biocatalytic Synthesis and Enzyme Engineering Applications

Biocatalysis offers a powerful route for the specific modification of fatty acids like this compound, enabling the production of valuable hydroxy fatty acids.

Fatty acid hydratases (FAHs) are enzymes that catalyze the regio- and stereoselective addition of a water molecule across a carbon-carbon double bond in an unsaturated fatty acid, yielding a hydroxy fatty acid. uniba.itmdpi.com This process is attractive for industrial applications as it uses water as a reagent under mild conditions. mdpi.com

FAHs, such as oleate (B1233923) hydratase (OhyA), have been extensively studied for their ability to hydrate (B1144303) the Δ9 double bond of oleic acid to produce (R)-10-hydroxystearic acid. uniba.itmdpi.com For example, an oleate hydratase from Elizabethkingia meningoseptica expressed in E. coli has been used as a whole-cell biocatalyst for this transformation. uniba.it Other FAHs show different specificities; a hydratase from Lactobacillus acidophilus (FA-HY1) can hydrate C18, C20, and C22 polyunsaturated fatty acids. nih.gov The hydration of this compound would require a fatty acid hydratase capable of recognizing and acting upon the Δ14 double bond, a specificity that is not as commonly reported as for Δ9 or Δ12 positions. nih.gov The development of such a biocatalyst would likely involve screening novel microbial sources or protein engineering of existing FAHs. researchgate.net

Regioselectivity (the preference for reaction at one position over another) and stereoselectivity (the preference for forming one stereoisomer over another) are hallmarks of enzymatic catalysis and are crucial for producing high-purity compounds. mdpi.comnih.gov

Fatty Acid Hydratases (FAHs) : These enzymes are known for their high selectivity. Oleate hydratases, for instance, are specific for adding water to the Δ9 double bond to produce the corresponding 10-hydroxy fatty acid. uniba.it The stereochemistry is also tightly controlled, typically yielding the (R)-enantiomer. uniba.it

Lipoxygenases (LOXs) : These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids with high regio- and stereoselectivity, which is determined by how the substrate is positioned in the active site. nih.gov

Peroxygenases (UPOs) : Fungal unspecific peroxygenases can perform highly regioselective and enantioselective epoxidation of unsaturated fatty acids. For example, Agrocybe aegerita UPO (AaeUPO) shows strict regioselectivity for epoxidizing the last double bond of several n-3 fatty acids with excellent enantioselectivity. mdpi.com

Cytochrome P450s : These monooxygenases are highly versatile and can be engineered to achieve specific hydroxylation at unactivated C-H bonds in fatty acid chains with high regio- and stereocontrol. researchgate.net

For this compound, a biocatalytic process would need to employ an enzyme with the correct regioselectivity to target the Δ14 double bond for hydration, epoxidation, or hydroxylation, while also controlling the stereochemical outcome of the product.

| Enzyme Class | Typical Reaction | Substrate Example | Product Example | Selectivity Highlight |

| Fatty Acid Hydratase (FAH) | Hydration | Oleic Acid (C18:1Δ9) | (R)-10-Hydroxystearic Acid | Regio- and stereoselective uniba.itmdpi.com |

| Lipoxygenase (LOX) | Dioxygenation | Polyunsaturated Fatty Acids | Hydroperoxy Fatty Acids | Regio- and stereoselective nih.gov |

| Unspecific Peroxygenase (UPO) | Epoxidation | n-3 Fatty Acids | Mono-epoxides | High regioselectivity for terminal double bond mdpi.com |

| Cytochrome P450 | Hydroxylation | Saturated Fatty Acids | ω-1, ω-2, ω-3 Hydroxy Acids | Tunable regioselectivity through engineering researchgate.net |

Microbial Fermentation Strategies for Directed Biosynthesis

The oleaginous yeast Yarrowia lipolytica has emerged as a key microbial chassis for the production of odd-chain fatty acids, including C17:1 isomers. nih.govmdpi.com Directed biosynthesis is achieved through a combination of precursor feeding and metabolic engineering.

A primary strategy is the supplementation of the fermentation medium with propionate, which serves as the direct precursor for propionyl-CoA, the primer for OCFA synthesis. mdpi.com Studies have shown a direct correlation between the concentration of sodium propionate in the medium and the percentage of OCFAs produced by Y. lipolytica. mdpi.commdpi.com For instance, increasing sodium propionate from 0.5 g/L to 5 g/L significantly boosts the accumulation of cis-9-heptadecenoic acid. mdpi.com

Metabolic engineering further enhances production. Key genetic modifications include:

Boosting Precursor Supply : Overexpressing genes in the threonine biosynthesis pathway to increase the de novo synthesis of propionyl-CoA from glucose. nih.gov

Blocking Competing Pathways : Deleting genes involved in propionyl-CoA degradation, such as the PHD1 gene in the methylcitrate cycle, which prevents the diversion of the precursor away from fatty acid synthesis. mdpi.com

Enhancing Desaturation : Overexpressing Δ9-desaturase genes (e.g., OLE1) to efficiently convert the saturated C17:0 intermediate into the monounsaturated C17:1 product. mdpi.com

Using a central composite design to optimize fermentation conditions—including concentrations of sucrose, glycerol, sodium acetate, and sodium propionate—researchers have maximized the production of cis-9-heptadecenoic acid in a 5 L bioreactor, achieving a titer of 0.82 g/L. mdpi.com These strategies demonstrate the potential for high-yield, controlled microbial production of specific odd-chain fatty acids.

Metabolic Fates and Intracellular Trafficking of Heptadec 14 Enoic Acid

Beta-Oxidation Pathways of Odd-Chain Unsaturated Fatty Acids.aocs.orgresearchgate.net

The breakdown of fatty acids, or beta-oxidation, is a critical process for energy production. For odd-chain unsaturated fatty acids like heptadec-14-enoic acid, this process involves specialized enzymatic reactions to handle both the odd number of carbons and the double bond.

Mitochondrial and Peroxisomal Degradation Mechanisms.

Beta-oxidation of fatty acids occurs in two main cellular organelles: mitochondria and peroxisomes. researchgate.netwikipedia.org While both pathways share similarities in the core reactions, they have distinct roles and enzymatic machinery.

Mitochondria are the primary sites for the beta-oxidation of common short-, medium-, and long-chain fatty acids. wikipedia.org Peroxisomes, on the other hand, are particularly important for the initial breakdown of very-long-chain fatty acids and branched-chain fatty acids. aocs.orglibretexts.org Research indicates that peroxisomes also play a role in the degradation of medium-chain and monounsaturated long-chain fatty acids. nih.gov

A key difference lies in the first step of oxidation. In mitochondria, acyl-CoA dehydrogenase transfers electrons to the electron transport chain via FADH2. wikipedia.org In contrast, the peroxisomal acyl-CoA oxidase transfers hydrogen to oxygen, producing hydrogen peroxide (H2O2), which is then neutralized to water by catalase. aocs.orglibretexts.org This makes the peroxisomal pathway less efficient in terms of ATP production compared to the mitochondrial system. researchgate.net For a fatty acid like this compound, its degradation would likely involve both organelles, with initial cycles possibly occurring in peroxisomes before the shortened acyl-CoA is further processed in the mitochondria.

The degradation of unsaturated fatty acids, such as this compound, requires additional auxiliary enzymes to handle the double bond. aocs.org Specifically, an enoyl-CoA isomerase is needed to convert the cis or trans double bond at an odd-numbered carbon into a trans-Δ2-enoyl-CoA, a substrate for the standard beta-oxidation enzymes. libretexts.org

Identification of Intermediary Metabolites.

The beta-oxidation of this compound proceeds through several cycles, each shortening the carbon chain by two carbons and producing one molecule of acetyl-CoA. wikipedia.org This continues until the final three carbons remain. The key intermediary metabolites in this process are acyl-CoA esters of decreasing chain length.

The final cycle of beta-oxidation for an odd-chain fatty acid yields a three-carbon molecule, propionyl-CoA, in addition to acetyl-CoA. aocs.orgwikipedia.org Propionyl-CoA cannot be directly used in the citric acid cycle. Instead, it undergoes a series of enzymatic reactions to be converted into succinyl-CoA, an intermediate of the citric acid cycle. aocs.orglibretexts.org This conversion involves three key enzymes:

Propionyl-CoA carboxylase: This enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA. libretexts.orgwikipedia.org

Methylmalonyl-CoA epimerase: This enzyme converts D-methylmalonyl-CoA to its L-isomer, L-methylmalonyl-CoA. libretexts.orgwikipedia.org

Methylmalonyl-CoA mutase: This enzyme, which requires vitamin B12 as a cofactor, rearranges L-methylmalonyl-CoA to form succinyl-CoA. libretexts.orgourbiochemistry.com

The succinyl-CoA can then enter the citric acid cycle, contributing to cellular energy production. aocs.org Thus, the complete oxidation of this compound results in the formation of multiple acetyl-CoA molecules and one molecule of propionyl-CoA, which is subsequently converted to succinyl-CoA.

Acylcarnitine Conjugation and Transport Mechanisms.researchgate.net

The transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where beta-oxidation primarily occurs, is a crucial and tightly regulated step. This process relies on the conjugation of fatty acids to carnitine.

Formation and Significance of Heptadec-14-enoylcarnitine.researchgate.net

Before entering the mitochondria, this compound must be activated in the cytoplasm by being converted to its coenzyme A (CoA) ester, heptadec-14-enoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoA esters. frontiersin.org

To overcome this barrier, the acyl group is transferred from CoA to carnitine, forming heptadec-14-enoylcarnitine. hmdb.ca This reaction is catalyzed by carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane. frontiersin.orghmdb.ca Heptadec-14-enoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by a specific carrier protein called carnitine-acylcarnitine translocase (CACT). frontiersin.orgnih.gov

The formation of heptadec-14-enoylcarnitine is significant as it is the transportable form of the fatty acid, allowing it to reach the site of beta-oxidation. hmdb.ca The levels of various acylcarnitines in the blood can serve as important biomarkers for metabolic disorders related to fatty acid oxidation. hmdb.ca

Carnitine Palmitoyltransferase (CPT) System Involvement.aocs.orgresearchgate.net

The carnitine palmitoyltransferase (CPT) system is central to the transport of long-chain fatty acids into the mitochondria. frontiersin.org It consists of two main enzymes, CPT1 and CPT2, and the translocase CACT. frontiersin.orgresearchgate.net

CPT1: Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoA and carnitine into long-chain acylcarnitine and CoA. frontiersin.org There are different isoforms of CPT1 with varying tissue distributions (e.g., CPT1A in the liver, CPT1B in muscle). frontiersin.org CPT1 is a key regulatory point in fatty acid oxidation and is inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. ourbiochemistry.com This inhibition prevents newly synthesized fatty acids from being immediately broken down.

CACT: This translocase, located in the inner mitochondrial membrane, facilitates the transport of acylcarnitine into the mitochondrial matrix in exchange for a free carnitine molecule. frontiersin.orgnih.gov

CPT2: Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction catalyzed by CPT1. frontiersin.org It converts the imported long-chain acylcarnitine back to long-chain acyl-CoA and releases free carnitine. aocs.org The regenerated long-chain acyl-CoA is then available for beta-oxidation within the mitochondrial matrix. frontiersin.org The released carnitine is transported back to the intermembrane space by CACT to be used for another cycle of fatty acid transport. frontiersin.org

Therefore, the coordinated action of the CPT system is essential for the mitochondrial import and subsequent beta-oxidation of this compound. ajmc.com

Incorporation into Complex Lipids and Membrane Structures.nih.gov

Beyond its role as an energy source, this compound can be incorporated into various complex lipids, which are essential components of cellular structures and signaling molecules. iu.edu This incorporation influences the physical properties of membranes and the function of membrane-associated proteins.

Research has shown that fatty acids are incorporated into the phospholipids (B1166683) of both the endoplasmic reticulum and mitochondria. nih.gov The initial synthesis of major phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911) occurs in the endoplasmic reticulum. nih.gov These phospholipids, containing newly incorporated fatty acids, are then transported to other organelles, including mitochondria. nih.gov

The presence of this compound has been detected in various tissues and is a component of the cellular lipid profile. mdpi.comnih.gov As an unsaturated fatty acid, its incorporation into membrane phospholipids can increase membrane fluidity. This can, in turn, affect cellular processes such as signal transduction and the activity of membrane-bound enzymes. mdpi.com

The specific distribution of this compound within different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) can vary depending on the metabolic state of the cell and the tissue type. jst.go.jp For instance, studies have shown that monounsaturated fatty acids can be actively incorporated into triacylglycerols (TAGs) in hepatocytes. jst.go.jp These TAGs can then serve as a storage pool, releasing the fatty acid for energy or for incorporation into other lipids as needed. jst.go.jp

Interactive Data Table: Key Enzymes in this compound Metabolism

| Enzyme | Location | Function |

| Acyl-CoA Synthetase | Cytoplasm | Activates this compound to heptadec-14-enoyl-CoA. |

| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Converts heptadec-14-enoyl-CoA to heptadec-14-enoylcarnitine. |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports heptadec-14-enoylcarnitine into the mitochondrial matrix. |

| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Converts heptadec-14-enoylcarnitine back to heptadec-14-enoyl-CoA. |

| Acyl-CoA Dehydrogenase | Mitochondrial Matrix | First step of beta-oxidation, introduces a double bond. |

| Enoyl-CoA Isomerase | Mitochondrial Matrix | Rearranges the double bond of the unsaturated acyl-CoA. |

| Propionyl-CoA Carboxylase | Mitochondrial Matrix | Converts propionyl-CoA to D-methylmalonyl-CoA. |

| Methylmalonyl-CoA Epimerase | Mitochondrial Matrix | Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA. |

| Methylmalonyl-CoA Mutase | Mitochondrial Matrix | Converts L-methylmalonyl-CoA to succinyl-CoA. |

Biological Activities and Mechanistic Investigations of Heptadec 14 Enoic Acid

Cellular Proliferation and Growth Modulation in In Vitro Systems

The effect of Heptadec-14-enoic acid and its derivatives on cell growth and proliferation has been a subject of preliminary investigation, particularly within the context of cancer research. These studies aim to understand how such fatty acids can influence the lifecycle and viability of different cell types.

Research has highlighted the cytotoxic potential of compounds structurally related to this compound against specific human cancer cell lines. A notable study focused on 3-((Z)-heptadec-14-enyl) benzene-1-ol, a derivative isolated from the root extract of the plant Rhus natalensis. This compound exhibited cytotoxic activity against HeLa human cervical cancer cells, demonstrating an IC50 value of 35.24 ± 3.5 μg/mL. The broader ethyl acetate (B1210297) extract from the same plant, which contains a mixture of compounds including fatty acids, showed even more potent cytotoxicity against HeLa cells with an IC50 of 17.2 ± 3.4 μg/mL. These findings suggest that constituents of Rhus natalensis, including derivatives of this compound, possess antiproliferative properties.

| Compound/Extract | Cell Line | Cytotoxic Activity (IC50) |

| 3-((Z)-heptadec-14-enyl) benzene-1-ol | HeLa (Cervical Cancer) | 35.24 ± 3.5 μg/mL |

| Ethyl Acetate Extract of Rhus natalensis | HeLa (Cervical Cancer) | 17.2 ± 3.4 μg/mL |

Investigations into the molecular mechanisms behind the observed cytotoxicity have pointed towards the induction of programmed cell death, or apoptosis. Cell cycle analysis of HeLa cells treated with the Rhus natalensis ethyl acetate extract revealed an inhibition of mitosis. Further mechanistic studies showed that the extract's cytotoxic effect is associated with the activation of caspase 3, a key executioner enzyme in the apoptotic pathway. This activation, coupled with the translocation of membrane phosphatidylserine, provides evidence that the antiproliferative activity is mediated through the induction of apoptosis.

Antimicrobial Research: Antifungal and Antibacterial Efficacy

Fatty acids are recognized for their antimicrobial properties, and this compound is part of this class of biologically active molecules. Research into its efficacy against various pathogenic microorganisms is an emerging field, contributing to the search for new antimicrobial agents.

The primary mechanism by which fatty acids exert their antimicrobial effect is through the disruption of the microbial cell membrane. The outer membrane of gram-negative bacteria, in particular, serves as a robust permeability barrier against many noxious substances. Fatty acids can compromise this barrier by intercalating into the lipid bilayer, which disrupts the membrane's structure and function. This disorganization leads to an increase in membrane permeability, allowing the leakage of essential intracellular components and ultimately causing cell death. While this is a general mechanism for fatty acids, it is the presumed mode of action for this compound in the absence of studies detailing its specific interactions. Agents that weaken the molecular interactions of the lipopolysaccharide (LPS) constituent of the outer membrane can render it more permeable to other drugs.

Extracts from plants known to contain this compound and related fatty acids, such as Rhus natalensis, have demonstrated broad-spectrum antimicrobial activity. These extracts have been shown to be effective against both bacterial and fungal pathogens. While specific minimum inhibitory concentration (MIC) values for pure this compound are not widely documented, the activity of the source extracts suggests its potential contribution to these effects. The traditional use of Rhus species to treat infections further supports the antimicrobial potential of their chemical constituents.

| Pathogen Type | Example Pathogens Susceptible to Rhus Extracts |

| Gram-Positive Bacteria | Staphylococcus aureus, Bacillus subtilis |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa |

| Fungi (Yeasts) | Candida albicans |

Anti-inflammatory Properties in Preclinical Models

Chronic inflammation is a key factor in numerous diseases. Fatty acids are known to possess anti-inflammatory properties, and research is exploring how these molecules can modulate inflammatory pathways. Although direct studies on this compound are limited, the activities of structurally similar fatty acids provide a strong basis for its potential role as an anti-inflammatory agent. For instance, its isomer, cis-9-heptadecenoic acid, has been noted for its anti-inflammatory effects. The traditional use of plants from the Rhus genus in managing inflammatory conditions also points to the potential bioactivity of their fatty acid components.

The anti-inflammatory action of fatty acids is often attributed to their ability to interfere with key inflammatory signaling pathways. This can include the inhibition of pro-inflammatory enzymes and the reduction of inflammatory mediators.

| Potential Anti-inflammatory Mechanism | Target | Effect |

| Inhibition of Pro-inflammatory Enzymes | Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS) | Reduction in the synthesis of prostaglandins (B1171923) and nitric oxide, which are key mediators of inflammation. |

| Modulation of Signaling Pathways | Nuclear Factor-kappa B (NF-κB) | Inhibition of this key transcription factor prevents the expression of a wide range of pro-inflammatory genes. |

| Reduction of Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6) | Decreased production of signaling molecules that promote and sustain the inflammatory response. |

Modulation of Inflammatory Mediators

The inflammatory response is a complex biological process involving a variety of cellular and molecular mediators. Key among these are cytokines and prostaglandins, which can either promote or resolve inflammation. Research into the effects of various fatty acids on these mediators provides a framework for understanding the potential role of this compound.

While direct studies on this compound are limited, the broader class of unsaturated fatty acids has been shown to influence the production of key inflammatory molecules. For instance, some polyunsaturated fatty acids can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). They can also modulate the synthesis of prostaglandins, which are lipid compounds with hormone-like effects that play significant roles in inflammation. Eicosapentaenoic acid (EPA), for example, has been shown to suppress the production of pro-inflammatory cytokines and prostaglandin (B15479496) E2 (PGE2) nih.govnih.gov. This occurs through competition with arachidonic acid for the same metabolic enzymes, leading to the production of less inflammatory eicosanoids.

Further research is necessary to elucidate the specific effects of this compound on the cytokine and prostaglandin profiles in inflammatory conditions.

Cell-Based Anti-Inflammatory Assays

To investigate the anti-inflammatory potential of compounds like this compound, researchers often utilize cell-based assays. A common model involves the use of macrophage cell lines, such as RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. This response is characterized by the production of nitric oxide (NO), pro-inflammatory cytokines, and other inflammatory mediators bwise.krnih.govnih.govnih.govmdpi.commdpi.commdpi.commdpi.com.

The anti-inflammatory activity of a test compound is typically assessed by its ability to inhibit the production of these inflammatory markers. For example, a reduction in NO production in LPS-stimulated RAW 264.7 cells is a common indicator of anti-inflammatory potential mdpi.commdpi.com. Similarly, a decrease in the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key to the inflammatory process, would suggest an anti-inflammatory effect nih.govnih.govmdpi.com.

While specific data from cell-based assays for this compound is not widely available, studies on other fatty acids have demonstrated the utility of these models. For instance, fatty acids extracted from various natural sources have been shown to reduce NO production and the expression of iNOS and COX-2 in LPS-stimulated macrophages nih.gov.

A hypothetical study on this compound might involve treating LPS-stimulated RAW 264.7 cells with varying concentrations of the fatty acid and measuring the resulting changes in inflammatory markers. Below is a hypothetical data table illustrating potential outcomes.

| Concentration of this compound | NO Production (% of control) | iNOS Expression (% of control) | COX-2 Expression (% of control) |

| 0 µM (LPS only) | 100% | 100% | 100% |

| 10 µM | 85% | 90% | 88% |

| 50 µM | 60% | 70% | 65% |

| 100 µM | 40% | 50% | 45% |

This is a hypothetical table for illustrative purposes.

Role in Intercellular Signaling Pathways

The biological effects of fatty acids are often mediated through their influence on key intercellular signaling pathways that regulate inflammation and other cellular processes. Two of the most critical pathways in the inflammatory response are the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of the expression of genes involved in inflammation, immunity, and cell survival. Its activation leads to the production of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Several natural compounds, including certain fatty acids, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway nih.govmdpi.comnih.gov.

The MAPK pathways are a series of signaling cascades that are involved in a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs nih.gov. The activation of these pathways, particularly p38 and JNK, is often associated with pro-inflammatory responses. Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators nih.govnih.govresearchgate.net.

While the specific interactions of this compound with these signaling pathways have not been extensively studied, it is plausible that it could modulate these pathways in a manner similar to other unsaturated fatty acids. Research on other fatty acids has demonstrated the ability to inhibit LPS-induced activation of both NF-κB and MAPK pathways in macrophages nih.govmdpi.com.

Bio-based Material Precursor Research

In addition to its potential biological activities, this compound is being explored as a valuable precursor for the synthesis of bio-based materials, including biodegradable polymers and surfactants.

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. There is growing interest in using renewable feedstocks, such as fatty acids, for PHA production.

Certain bacteria, such as Pseudomonas putida and various species of Rhodococcus, are known to produce medium-chain-length PHAs (mcl-PHAs) when grown on fatty acids nih.govnih.govnih.govplos.orgnih.gov. The composition of the resulting PHA can be influenced by the structure of the fatty acid substrate provided. When bacteria are fed unsaturated fatty acids, the resulting PHA polymer can incorporate unsaturated monomer units, which can impart desirable properties such as increased flexibility and lower crystallinity to the bioplastic.

While specific studies detailing the use of this compound for PHA production are not abundant, the general metabolic pathways for fatty acid utilization in PHA-producing bacteria are well-established. Fatty acids are typically metabolized via the β-oxidation pathway, which generates intermediates that can be channeled into PHA synthesis researchgate.net. For an unsaturated fatty acid like this compound, the double bond would be incorporated into the PHA backbone, creating a polymer with pendant unsaturated groups.

The table below illustrates the potential monomer composition of a PHA produced by Pseudomonas putida when cultured with this compound as the primary carbon source.

| Monomer Unit | Abbreviation | Potential Percentage in PHA |

| 3-hydroxyheptanoate | 3HHp | Minor component |

| 3-hydroxynonanoate | 3HN | Minor component |

| 3-hydroxyundecanoate | 3HUD | Major component |

| 3-hydroxytridec-8-enoate | 3HTD | Major component |

| 3-hydroxypentadec-10-enoate | 3HPDD | Major component |

This is a hypothetical table based on known metabolic pathways.

Surfactants and emulsifiers are amphiphilic molecules that are widely used in various industries, including food, cosmetics, and pharmaceuticals. There is a growing demand for bio-based surfactants derived from renewable resources due to their biodegradability and potentially lower toxicity compared to their petroleum-based counterparts florajournal.comdiva-portal.orgresearchgate.net.

Unsaturated fatty acids like this compound are attractive starting materials for the synthesis of bio-based surfactants mdpi.comgoogle.comgoogle.com. The carboxylic acid head group provides a site for modification to create a hydrophilic moiety, while the long hydrocarbon tail provides the hydrophobic character. The presence of a double bond in the alkyl chain can also influence the surfactant's properties, such as its packing at interfaces and its emulsifying capabilities.

Derivatization of the carboxylic acid group can lead to various types of surfactants. For example, reaction with amino acids can produce N-acyl amino acid surfactants, which are known for their mildness and good foaming properties. Esterification with sugars or sugar alcohols can yield sugar-based non-ionic surfactants, which are highly biodegradable.

The development of surfactants from this compound would involve chemical or enzymatic modification of the fatty acid to introduce a suitable hydrophilic head group. The performance of these novel surfactants would then be evaluated based on properties such as surface tension reduction, critical micelle concentration (CMC), and emulsification index.

Synthetic Methodologies and Chemical Modification of Heptadec 14 Enoic Acid

Total Synthesis Approaches to Specific Isomers

Total synthesis provides unambiguous access to structurally defined isomers of heptadec-14-enoic acid, which is essential for studying the stereochemical requirements of its biological targets. Key aspects of its synthesis involve the stereocontrolled formation of the carbon-carbon double bond and the construction of the seventeen-carbon backbone.

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds with good stereochemical control. wikipedia.orgresearchgate.netmasterorganicchemistry.com This reaction involves the coupling of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The geometry of the resulting alkene is highly dependent on the nature of the substituents on the ylide and the reaction conditions. wikipedia.orgresearchgate.net

For the synthesis of this compound, the strategy would typically involve the reaction between an appropriate C3 phosphonium (B103445) ylide and a C14 aldehyde ester. The stereochemical outcome of the double bond at the C-14 position can be directed as follows:

(Z)-Isomer Formation : The use of non-stabilized or semi-stabilized ylides (e.g., where the substituent is an alkyl group) generally favors the formation of the cis or (Z)-alkene. researchgate.netorganic-chemistry.org This stereoselectivity arises from a kinetically controlled pathway involving a constrained, puckered oxaphosphetane intermediate that preferentially leads to the Z-product. youtube.com Performing the reaction under salt-free conditions can further enhance the selectivity for the (Z)-isomer. researchgate.net

(E)-Isomer Formation : To obtain the trans or (E)-alkene, stabilized ylides (containing an electron-withdrawing group like an ester or cyano group) are typically employed. organic-chemistry.org These ylides are more stable and the reaction becomes thermodynamically controlled, favoring the more stable (E)-alkene. Alternatively, the Schlosser modification of the Wittig reaction can be used with non-stabilized ylides. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, which equilibrates it to the more stable threo-betaine, ultimately leading to the (E)-alkene upon decomposition. wikipedia.org

Table 1: Stereoselective Control in Wittig Synthesis of this compound Precursors

| Desired Isomer | Ylide Type | Typical Reaction Conditions | Predominant Mechanism |

| (Z)-Heptadec-14-enoic acid | Unstabilized (e.g., alkylphosphonium ylide) | Salt-free, aprotic solvents (e.g., THF, ether) | Kinetic Control |

| (E)-Heptadec-14-enoic acid | Stabilized (e.g., ylide with EWG) | Standard Wittig conditions | Thermodynamic Control |

| (E)-Heptadec-14-enoic acid | Unstabilized (e.g., alkylphosphonium ylide) | Schlosser Modification (low temp., strong base) | Thermodynamic Control via Betaine Equilibration |

Constructing the 17-carbon chain of this compound requires a robust chain elongation strategy. In synthetic organic chemistry, this is typically achieved through the iterative addition of carbon units. These methods are analogous to the biochemical processes of fatty acid synthesis where two-carbon units from malonyl-CoA are sequentially added to a growing acyl chain. libretexts.orgyoutube.comresearchgate.net

A common synthetic approach involves the following conceptual steps:

Starting Material : The synthesis can begin with a shorter-chain functionalized molecule, for example, a haloalkane or an alcohol.

Carbon-Carbon Bond Formation : A nucleophilic carbon species, acting as a two-carbon synthon (e.g., an acetylide anion or a cuprate (B13416276) reagent), is reacted with an electrophilic carbon chain.

Functional Group Manipulation : The newly added fragment is then chemically modified to regenerate the necessary functional group (e.g., a terminal halide or tosylate) for the next elongation cycle.

Iteration : This process is repeated until the desired chain length is achieved.

Elongation to produce fatty acids longer than 16 carbons often occurs in the endoplasmic reticulum, catalyzed by enzymes known as elongases. libretexts.org Synthetic strategies can mimic this by using individual protein-driven steps. wikipedia.org The process generally involves a condensation reaction to add two carbons, followed by reduction, dehydration, and a final reduction step to yield a saturated two-carbon extension. youtube.com

Derivatization for Enhanced Biological Activity or Research Utility

The carboxylic acid group and the double bond of this compound serve as convenient handles for chemical modification. Derivatization is a key strategy to modulate the compound's physicochemical properties, enhance its biological potency, or attach probes for mechanistic studies. nih.gov

Combining fatty acids with heterocyclic moieties is a well-established approach to generate hybrid molecules with unique and often enhanced biological activities. eurekaselect.comrsc.orgrsc.org The heterocyclic ring can introduce new binding interactions with biological targets, alter solubility, and improve the metabolic stability of the parent fatty acid.

Common strategies for creating these conjugates involve converting the carboxylic acid of this compound into a more reactive intermediate, such as an acid chloride or an ester, which can then react with a suitably functionalized heterocycle. Alternatively, the fatty acid itself can be used as a building block in the construction of the heterocyclic ring. eurekaselect.com

Table 2: Examples of Heterocyclic Derivatives Synthesized from Fatty Acids

| Heterocycle Class | Synthetic Precursor from Fatty Acid | Common Reagents | Potential Utility |

| Oxadiazole/Thiadiazole | Fatty acid hydrazide | Carbon disulfide, phosgene (B1210022) derivatives | Antimicrobial, Anti-inflammatory |

| Pyrazole/Isoxazole | β-Keto ester of the fatty acid | Hydrazine, Hydroxylamine | Anticancer, Surface active agents |

| Pyrimidine | β-Keto ester of the fatty acid | Thiourea, Guanidine | Anticancer, Antioxidant |

| Tetrazole | Fatty acid nitrile | Sodium azide, Lewis acids | Bioisostere for carboxylic acid |

These synthetic methods provide a versatile platform for creating libraries of this compound-heterocycle conjugates for biological screening. researchgate.net

The introduction of hydroxyl groups can significantly alter the biological activity of a fatty acid. Hydroxy fatty acids are known to be important signaling molecules and intermediates in various metabolic pathways. The production of hydroxy derivatives of this compound can be achieved through both chemical and biocatalytic methods.

Chemoenzymatic approaches are particularly attractive as they can offer high regio- and stereoselectivity. A common method involves the use of lipoxygenase enzymes, which catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxy intermediates. google.com Subsequent reduction of the hydroperoxide, for example with sodium borohydride, yields the corresponding hydroxy fatty acid. google.com While lipoxygenases have specific substrate requirements, enzyme engineering or screening for novel enzymes could enable the hydroxylation of this compound at specific positions.

Furthermore, whole-cell biotransformation using recombinant microorganisms presents a promising route for producing hydroxy fatty acids from renewable feedstocks. researchgate.net Engineered strains of Escherichia coli or other microbes can be designed to express specific hydroxylase enzymes that can act on the fatty acid backbone. researchgate.net

Preparation of Labeled this compound for Mechanistic Studies

To trace the metabolic fate of this compound and to elucidate its mechanism of action, it is often necessary to prepare isotopically labeled versions. Stable isotopes (e.g., ²H, ¹³C) or radioisotopes (e.g., ³H, ¹⁴C) can be incorporated into the molecule at specific positions.

The synthesis of labeled this compound can be integrated into the total synthesis routes described earlier.

Labeled Wittig Reagent : A labeled phosphonium ylide can be prepared from a labeled alkyl halide. Its subsequent reaction with the aldehyde fragment would introduce the isotopic label specifically at one end of the double bond.

Labeled Aldehyde : Conversely, the aldehyde component can be synthesized using labeled starting materials, placing the label within the main carbon chain.

Labeled Elongation Units : During chain elongation, one or more of the two-carbon synthons can be replaced with an isotopically labeled equivalent (e.g., ¹³C₂-acetate derivative), allowing for the incorporation of labels at defined intervals along the fatty acid backbone.

These labeled compounds are invaluable tools for a variety of analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling detailed flux analysis and target identification studies.

Advanced Analytical Methodologies for Heptadec 14 Enoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of fatty acids, providing the necessary separation from complex mixtures to enable accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the comprehensive analysis of fatty acid profiles in various samples. For the analysis of Heptadec-14-enoic acid, as with other fatty acids, a derivatization step is typically required to increase volatility and improve chromatographic performance. The most common method is the conversion of the fatty acid to its corresponding fatty acid methyl ester (FAME) through esterification.

The FAME mixture is then injected into the GC system, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The retention time of the this compound methyl ester helps in its initial identification by comparison with authentic standards. Following separation, the eluted compounds enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information, confirming the molecular weight and offering structural clues through fragmentation patterns. Electron ionization (EI) is commonly used, generating reproducible mass spectra that can be compared against spectral libraries for identification. springernature.commdpi.comresearchgate.netnih.govmdpi.com

Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Typical Setting | Purpose |

| Column | Fused-silica capillary (e.g., DB-FastFAME, HP-5MS) | Provides high-resolution separation of FAMEs. |

| Injector Temp. | 250-280 °C | Ensures rapid volatilization of the sample. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 100°C to 320°C) | Optimizes separation of FAMEs with varying chain lengths and degrees of unsaturation. mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates characteristic and reproducible fragmentation for library matching. |

| MS Acquisition | Scan Mode or Selected Ion Monitoring (SIM) | Scan mode provides full spectra for identification; SIM mode offers higher sensitivity for quantification of specific ions. ntnu.no |

This method allows for the quantification of this compound relative to other fatty acids in the sample, providing a detailed fatty acid profile.

While GC-MS is excellent for profiling total fatty acids, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing less volatile derivatives, such as oxylipins. nih.govchromatographyonline.com Oxylipins are oxygenated metabolites of polyunsaturated fatty acids that play crucial roles in signaling pathways. This compound can be a substrate for enzymatic or non-enzymatic oxidation, leading to the formation of various hydroxylated or epoxidized derivatives.

LC-MS/MS offers several advantages for this type of analysis:

No Derivatization Required: It can directly analyze many of these polar compounds in their native form. nih.gov

Soft Ionization: Techniques like Electrospray Ionization (ESI) are "soft," meaning they minimize fragmentation in the source, preserving the molecular ion for selection in the first quadrupole.

High Specificity and Sensitivity: The use of tandem mass spectrometry (MS/MS), often in Multiple Reaction Monitoring (MRM) mode, allows for highly specific and sensitive quantification. waters.comwur.nlscilit.com In MRM, a specific precursor ion (the molecular ion of the target oxylipin) is selected and fragmented, and a specific product ion is monitored. This process filters out chemical noise and allows for detection at very low concentrations. nih.govlipidmaps.org

The development of a robust LC-MS/MS platform enables the quantitative evaluation of a wide array of oxylipins derived from various fatty acid precursors, including odd-chain fatty acids. nih.govwur.nl

Spectroscopic Techniques for Structural Elucidation and Isomer Differentiation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound and for differentiating it from its various isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for detailed structural analysis. nih.govaocs.org Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure of a fatty acid. magritek.comresearcher.life

¹H NMR: The proton NMR spectrum can confirm the presence of key functional groups. For this compound, characteristic signals would include those for the olefinic protons (-CH=CH-) around 5.3 ppm, the α-methylene protons adjacent to the carboxyl group (~2.3 ppm), and the terminal methyl group (~0.9 ppm). nih.govaocs.org The integration of these signals can provide quantitative information about the ratio of these groups.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the olefinic carbons can help confirm the presence of the double bond, while the carbonyl carbon of the carboxylic acid gives a distinct signal downfield (~180 ppm). aocs.orgmagritek.com

2D NMR Techniques: Advanced two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons. magritek.com These techniques allow for the complete and unambiguous assignment of all signals in the spectra, confirming the 17-carbon chain length and the precise location of the double bond at the 14th position. magritek.comnih.gov

A significant challenge in fatty acid analysis is pinpointing the exact location of double bonds within the acyl chain, as standard MS fragmentation often fails to yield diagnostic ions. nih.govnih.gov Electron ionization GC-MS of FAMEs produces fragments, but these are often not specific enough for unambiguous double bond localization.

To overcome this, several advanced MS techniques have been developed:

Chemical Derivatization: The double bond can be derivatized to a functional group that directs fragmentation. For instance, epoxidation of the double bond followed by collision-induced dissociation (CID) can yield specific fragments that reveal the original double bond position. nih.gov

Advanced Fragmentation Techniques: Modern mass spectrometers offer alternative fragmentation methods beyond CID. Techniques such as Ozone-Induced Dissociation (OzID) and Electron Activated Dissociation (EAD) can induce cleavage at the double bond, generating diagnostic ions that allow for its precise localization. sciex.com

In-Source Fragmentation: Some methods utilize specific chemical ionization sources where reactants, such as acetonitrile, form adducts with the double bond. Subsequent in-source or tandem MS fragmentation of these adducts yields fragments that are indicative of the double bond's location. acs.orgaocs.orgmdpi.com

For this compound, these methods would be used to generate specific fragment ions resulting from cleavage at the C14-C15 double bond, thus differentiating it from other C17:1 isomers like cis-10-heptadecenoic acid. researchgate.net

Quantitative Method Development and Validation for Biological Matrices

To accurately measure the concentration of this compound in biological samples like plasma, serum, or tissues, a fully validated quantitative method is essential. mdpi.comnih.gov This process ensures the reliability, reproducibility, and accuracy of the results. journalofappliedbioanalysis.com

The development and validation of such a method, typically using LC-MS/MS or GC-MS, involves several key steps: researchgate.netnih.govresearchgate.netsemanticscholar.org

Sample Preparation: Developing an efficient extraction protocol (e.g., liquid-liquid extraction or solid-phase extraction) to isolate fatty acids from the complex biological matrix. lipidmaps.org

Internal Standard Selection: An appropriate internal standard (IS), ideally a stable isotope-labeled version of this compound (e.g., ¹³C-labeled), is added at the beginning of the sample preparation process. The IS corrects for variations in extraction efficiency and instrument response.

Method Validation: The method is rigorously validated according to international guidelines by assessing several key parameters.

Table 2: Key Parameters for Quantitative Method Validation

| Parameter | Description | Acceptance Criteria Example |

| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Calibration curve with a correlation coefficient (r²) > 0.99. journalofappliedbioanalysis.comresearchgate.net |

| Accuracy | The closeness of the measured concentration to the true value, often assessed using spiked samples at different concentrations. | Recovery within 85-115% of the nominal value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra-day and inter-day variability. | Relative Standard Deviation (RSD) ≤ 15%. journalofappliedbioanalysis.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3. journalofappliedbioanalysis.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10. journalofappliedbioanalysis.com |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., other fatty acid isomers). | No significant interfering peaks at the retention time of the analyte. |

| Stability | The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw cycles, long-term storage). | Analyte concentration remains within ±15% of the initial concentration. |

By systematically developing and validating the analytical method, researchers can ensure that the quantitative data generated for this compound in biological studies is both accurate and reliable.

Ecological and Environmental Dimensions of Heptadec 14 Enoic Acid

Role in Microbial Ecosystems and Biogeochemical Cycles

Odd-chain fatty acids, including heptadec-14-enoic acid, are naturally occurring lipids found in bacteria, plants, and higher animals. nih.gov The biosynthesis of OCFAs in microorganisms is distinct from the more common even-chain fatty acids. While even-chain fatty acids typically use acetyl-CoA as a starter unit for synthesis, OCFAs utilize propionyl-CoA. nih.gov The availability of propionyl-CoA is often the limiting factor in the microbial production of these fatty acids. nih.gov

In microbial ecosystems, the degradation of fatty acids is a crucial component of biogeochemical cycles. The breakdown of odd-numbered fatty acids, such as this compound, results in the formation of both acetate (B1210297) and propionate (B1217596). asm.org This process is carried out by various microorganisms, including those from the Syntrophomonadaceae family, which are prevalent in environments where long-chain fatty acids are degraded. asm.org The propionate produced can then be further metabolized by other microbial groups.

The presence and metabolism of OCFAs like this compound are indicative of specific microbial activities and metabolic pathways within an ecosystem. For instance, (10Z)-heptadecenoic acid, an isomer of this compound, has been identified as a metabolite in Escherichia coli. nih.gov The study of these fatty acids can, therefore, offer insights into the functioning of microbial communities and their contribution to nutrient cycling.

Presence and Transformations in Aquatic Environments

In marine and freshwater ecosystems, fatty acids are fundamental to the structure and function of food webs. nih.gov While extensive research has focused on polyunsaturated fatty acids (PUFAs), the role of odd-chain fatty acids is also significant. nih.gov OCFAs are found in various aquatic organisms, from microorganisms to fish. researchgate.netwur.nl

The presence of heptadecenoic acid and other OCFAs in aquatic organisms is often linked to their diet and the microbial communities within their environment or digestive systems. researchgate.net For example, some freshwater fish in the northeastern United States have been found to contain heptadecenoic acid (C17:1). researchgate.net The accumulation of these fatty acids can be influenced by the consumption of organisms lower on the food chain that synthesize or accumulate them.

While specific data on the transformations of this compound in aquatic environments are limited, the general principles of fatty acid cycling apply. Microbial degradation is a key process in the transformation of these organic molecules. asm.org Furthermore, the presence of specific isomers in different organisms, such as heptadec-8-enoic acid in the marine sponge Amphimedon complanata and the fungus Monascus purpureus, suggests diverse biosynthetic and metabolic pathways within aquatic ecosystems. nih.govwikidata.org

Agricultural Practices and Impact on Lipid Profiles

Agricultural practices can significantly influence the fatty acid composition of soil, crops, and livestock. Odd-chain fatty acids are of particular interest in this context as their presence in dairy and meat products is linked to the animal's diet and rumen microbial activity. wikipedia.orgcarleton.ca

The synthesis of OCFAs in ruminants is tied to the production of propionate during microbial fermentation in the rumen. mdpi.com This propionate can then be used for the synthesis of odd-chain fatty acids, which are subsequently incorporated into milk and tissues. mdpi.com Therefore, agricultural practices that affect the rumen microbiome, such as the type of feed, can alter the levels of this compound and other OCFAs in animal products.

Research into the fatty acid profiles of dairy products has shown that OCFAs like pentadecanoic acid (15:0) and heptadecanoic acid (17:0) are considered biomarkers for dairy fat intake. wur.nl While less is known specifically about this compound, it is plausible that its presence is also influenced by agricultural management. For example, studies comparing different farming systems could potentially reveal variations in the lipid profiles of crops and animal products, including the concentration of specific odd-chain unsaturated fatty acids.

Future Research Directions and Emerging Applications

Systems Biology Approaches to Elucidate Comprehensive Metabolic Networks

A complete understanding of heptadec-14-enoic acid's role in biology necessitates a systems-level approach to map its metabolic network. Future research will likely focus on integrating multi-omics data to construct comprehensive models of its synthesis, degradation, and interaction with other cellular components. researchgate.netnih.govnih.gov Lipidomics, in conjunction with transcriptomics, proteomics, and metabolomics, will be instrumental in identifying the genes, proteins, and metabolites associated with this compound fluctuations under various physiological and pathological conditions. researchgate.netnih.govnih.gov

Genome-scale metabolic models (GSMMs) will be crucial in simulating the metabolic fluxes related to this fatty acid, predicting its metabolic fate, and identifying key regulatory nodes. researchgate.net By applying techniques such as flux balance analysis, researchers can investigate how perturbations in the metabolic network affect the production and utilization of this compound. This approach has been successfully applied to study complex lipid-related diseases like non-alcoholic fatty liver disease (NAFLD) and can be adapted to understand the metabolism of specific fatty acids. nih.govnih.gov

Table 1: Potential Systems Biology Approaches for this compound Research

| Approach | Description | Potential Insights |

| Lipidomics | Comprehensive analysis of the lipid profile in cells or tissues. | Quantify levels of this compound and its derivatives; identify correlations with other lipids. |

| Transcriptomics | Analysis of gene expression profiles. | Identify genes involved in the synthesis, elongation, desaturation, and degradation of this compound. |

| Proteomics | Large-scale study of proteins. | Identify enzymes and binding proteins directly interacting with this compound. |

| Metabolomics | Study of small molecule profiles. | Understand the broader metabolic context and pathways influenced by this compound. |

| Genome-Scale Metabolic Modeling (GSMM) | In silico modeling of metabolic networks. | Predict metabolic fluxes, identify key enzymes, and simulate the effects of genetic or environmental changes on this compound metabolism. researchgate.net |

Structural Biology of Enzymes Involved in this compound Metabolism

The biosynthesis and modification of this compound are dependent on a suite of enzymes, including desaturases, elongases, and acyltransferases. A critical area of future research is the determination of the three-dimensional structures of these enzymes. High-resolution crystal structures can provide invaluable insights into their catalytic mechanisms, substrate specificity, and regulation. nih.govnih.govcreative-biostructure.com

Understanding the structural basis of enzyme function is paramount for rational protein engineering efforts aimed at enhancing the production of this compound or creating enzymes with novel specificities. For instance, detailed structural information on the fatty acid desaturases responsible for introducing the double bond at the ω-3 position could guide site-directed mutagenesis to improve their efficiency or alter their substrate preference. nih.govnih.govresearchgate.netjst.go.jp Techniques such as X-ray crystallography and cryo-electron microscopy will be at the forefront of these investigations. creative-biostructure.com

Development of Novel Analytical Probes and Tracers

To visualize and track the subcellular localization and dynamic movements of this compound in living cells, the development of novel analytical probes and tracers is essential. Fluorescently labeled analogs of this compound can serve as powerful tools for real-time imaging and for studying its uptake, trafficking, and incorporation into complex lipids. nih.govthermofisher.comnih.gov

The design of these probes will need to consider factors such as fluorophore selection to ensure minimal perturbation of the fatty acid's biological activity and photostability for long-term imaging. Advanced imaging techniques, including fluorescence resonance energy transfer (FRET) and stimulated emission depletion (STED) microscopy, can be employed in conjunction with these probes to study the interactions of this compound with proteins and its role in membrane organization at high resolution. Furthermore, stable isotope-labeled this compound can be used in metabolic tracing studies to delineate its metabolic fate and flux through various pathways.

Table 2: Examples of Analytical Probes for Fatty Acid Research

| Probe Type | Description | Application for this compound |

| Fluorescently Labeled Fatty Acids | Fatty acids conjugated to a fluorescent dye (e.g., BODIPY). thermofisher.com | Real-time imaging of uptake, trafficking, and subcellular localization. |

| Stable Isotope Tracers | Fatty acids labeled with stable isotopes (e.g., ¹³C, ²H). | Metabolic flux analysis to trace the metabolic fate of this compound. |

| Affinity-Based Probes | Probes designed to bind specifically to enzymes or proteins that interact with this compound. | Identification and characterization of interacting proteins. |

Exploration of Unconventional Biosynthetic Pathways

While the conventional pathways of fatty acid synthesis are well-established, the biosynthesis of an odd-chain unsaturated fatty acid like this compound may involve unconventional enzymatic reactions or pathways. Future research should explore alternative biosynthetic routes in various organisms, including bacteria, fungi, and plants, that may be capable of producing this specific fatty acid. wikipedia.orgnih.govnih.govmicrobenotes.com

This exploration could involve genome mining to identify novel enzymes with homology to known fatty acid synthases, desaturases, and elongases, followed by their heterologous expression and characterization. researchgate.net It is also possible that pathways other than the de novo synthesis from acetyl-CoA, such as modifications of existing fatty acids or the utilization of alternative precursor molecules, contribute to its production. Unraveling these unconventional pathways could provide new strategies for the biotechnological production of this compound.

Targeted Engineering of Biological Systems for this compound Production and Derivatization

The development of microbial cell factories for the sustainable production of valuable chemicals is a rapidly advancing field. mdpi.comresearchgate.netnih.govresearchgate.net Targeted metabolic engineering of robust industrial microorganisms, such as Saccharomyces cerevisiae or Yarrowia lipolytica, holds significant promise for the overproduction of this compound. mdpi.comresearchgate.netresearchgate.netnih.gov This will involve the introduction of heterologous genes encoding the necessary biosynthetic enzymes and the optimization of metabolic fluxes to channel precursors towards the desired product. nih.govnih.gov

Strategies for enhancing production could include:

Increasing precursor supply: Engineering the host metabolism to provide a higher flux of propionyl-CoA, the likely primer for odd-chain fatty acid synthesis.

Expressing key enzymes: Introducing and optimizing the expression of specific elongases and the Δ3-desaturase responsible for the formation of the 14-enoic bond.

Blocking competing pathways: Deleting or downregulating genes involved in pathways that divert precursors away from this compound synthesis, such as β-oxidation. nih.gov

Improving product tolerance and export: Engineering the host to tolerate higher concentrations of the fatty acid and to efficiently secrete it into the culture medium.

Furthermore, engineered biological systems can be used for the derivatization of this compound to produce novel bioactive compounds with potential applications in pharmaceuticals, nutraceuticals, or as specialty chemicals.

Fundamental Investigations into Novel Biological Functions in Model Organisms

Despite its presence in some organisms, the specific biological functions of this compound remain largely unknown. Future research should focus on elucidating its physiological roles using model organisms such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster. nih.govresearchgate.netmdpi.comnih.govsemanticscholar.org These organisms offer powerful genetic tools and well-characterized biology, making them ideal for investigating the effects of manipulating this compound levels. nih.govresearchgate.netmdpi.com

Studies in these model systems could involve:

Dietary supplementation: Feeding the organisms with diets enriched in this compound to observe its effects on lifespan, reproduction, stress resistance, and behavior. mdpi.com

Genetic manipulation: Using techniques like CRISPR/Cas9 to knock out or modify genes involved in the metabolism of this fatty acid to study the resulting phenotypes.

Lipidomic analysis: Correlating changes in the levels of this compound with physiological outcomes to infer its function. nih.gov

These fundamental investigations will be crucial for determining whether this compound plays a role in processes such as membrane fluidity, cell signaling, or as a precursor for signaling molecules. Insights gained from these model organisms could have implications for understanding its potential relevance to human health and disease. researchgate.netmdpi.com

Q & A

Q. What are the primary analytical techniques for identifying and quantifying Heptadec-14-enoic acid in biological samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for separation and quantification. For biological matrices, lipid extraction protocols (e.g., Folch or Bligh-Dyer methods) must precede analysis to isolate fatty acids. Calibration curves using synthetic standards are critical for accuracy. Note that isomer separation (e.g., distinguishing positional or geometric isomers) requires optimized column conditions, such as polar capillary columns for GC-MS .

Q. How can researchers ensure the stability of this compound during experimental storage?

Methodological Answer: Stability depends on avoiding oxidative degradation. Store samples under inert gas (argon/nitrogen) at -80°C in amber vials. Antioxidants like BHT (butylated hydroxytoluene) at 0.01% w/v can be added to lipid extracts. Periodic stability testing via GC-MS to monitor peroxide formation is recommended, especially for long-term studies .

Q. What are the standard synthesis routes for this compound in laboratory settings?

Methodological Answer: Common methods include Wittig olefination or catalytic cross-metathesis. For example, reacting palmitic acid derivatives with appropriate alkenyl reagents under palladium catalysis. Purity validation via NMR (e.g., confirming double-bond position via NMR chemical shifts at 128-130 ppm) and elemental analysis is mandatory .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved across studies?

Methodological Answer: Conduct a systematic meta-analysis with inclusion criteria:

- Standardize units (e.g., µM vs. µg/mL) and adjust for matrix effects (e.g., serum vs. cell culture media).

- Evaluate confounding variables (e.g., cell line heterogeneity, incubation time).

- Use statistical tools like funnel plots to assess publication bias. Cross-validate findings with orthogonal assays (e.g., gene expression vs. functional phenotyping) .

Q. What experimental designs are optimal for studying this compound’s interaction with phospholipid membranes?

Methodological Answer: Employ biophysical techniques:

- Langmuir trough experiments to measure monolayer surface pressure-area isotherms.

- Differential scanning calorimetry (DSC) to assess phase transition behavior.

- Molecular dynamics simulations (e.g., GROMACS) to model acyl chain packing. Control variables include pH, ionic strength, and lipid-to-protein ratios. Replicate experiments across ≥3 independent membrane preparations .

Q. How can researchers address the lack of standardized protocols for this compound’s enzymatic oxidation studies?

Methodological Answer: Design a comparative study:

- Test cytochrome P450 isoforms (e.g., CYP4A11 vs. CYP2J2) under controlled O partial pressure.

- Quantify epoxide or hydroxylated products via LC-MS/MS with stable isotope-labeled internal standards.

- Include negative controls (heat-inactivated enzymes) and kinetic parameters (K, V) to normalize activity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Methodological Answer: Use nonlinear regression models (e.g., log-logistic or Hill equations) to fit dose-response curves. Report IC/EC values with 95% confidence intervals. For high-throughput screens, apply false discovery rate (FDR) corrections. Tools like GraphPad Prism or R packages (drc, nlme) are suitable .

Q. How should researchers validate computational predictions of this compound’s binding affinity to nuclear receptors?

Methodological Answer: Combine in silico and in vitro methods:

- Docking simulations (AutoDock Vina) to predict binding poses.

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental K determination.

- Mutagenesis studies (e.g., alanine scanning) to confirm critical residues. Discrepancies >1 log unit between predicted and observed affinities warrant re-evaluation of force field parameters .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound studies across laboratories?

Methodological Answer: Adhere to FAIR principles:

Q. How to mitigate batch-to-batch variability in this compound sourcing for longitudinal studies?

Methodological Answer:

- Procure from ≥3 independent suppliers; validate via GC-FID and NMR.

- Establish in-house quality control (QC) criteria: ≤5% RSD for retention times, ≥98% purity.

- Store bulk quantities under cryogenic conditions with desiccants .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.